molecular formula C25H21FN4O5S2 B11082834 Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11082834
M. Wt: 540.6 g/mol
InChI Key: FQXWWQULJPHMOT-UHFFFAOYSA-N
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Description

ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is a complex organic compound that features a combination of fluorinated aniline, thienyl, and imidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves multiple steps, starting with the preparation of intermediate compounds such as 4-fluoroaniline and thienyl derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo groups to hydroxyl groups.

    Substitution: The fluorine atom in the aniline ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

    Materials Science: It may be utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aniline group can enhance binding affinity, while the thienyl and imidazolidinyl groups may contribute to the compound’s overall stability and activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C25H21FN4O5S2

Molecular Weight

540.6 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-5-oxo-2-sulfanylidene-3-(thiophene-2-carbonylamino)imidazolidin-1-yl]benzoate

InChI

InChI=1S/C25H21FN4O5S2/c1-2-35-24(34)15-5-11-18(12-6-15)29-23(33)19(14-21(31)27-17-9-7-16(26)8-10-17)30(25(29)36)28-22(32)20-4-3-13-37-20/h3-13,19H,2,14H2,1H3,(H,27,31)(H,28,32)

InChI Key

FQXWWQULJPHMOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC(=O)C3=CC=CS3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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